molecular formula C18H19NO3 B4996698 3-(benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one

3-(benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one

Cat. No. B4996698
M. Wt: 297.3 g/mol
InChI Key: SAFHWRSJTDLJSW-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one is a chemical compound with potential applications in scientific research. It is a member of the chalcone family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 3-(benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. It has been shown to activate the caspase-dependent apoptotic pathway and inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the activity of various enzymes, such as COX-2 and lipoxygenase, which are involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its concentration, duration of exposure, and the type of cells or organisms being studied. It has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, while exhibiting low toxicity to normal cells. It has also been shown to reduce inflammation and oxidative stress in animal models. However, its effects on human subjects are yet to be fully explored.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. It is also relatively easy to synthesize and can be readily modified to generate analogs with improved activity. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments. Its potential toxicity and side effects also need to be carefully evaluated before use in human subjects.

Future Directions

There are numerous future directions for the study of 3-(benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one. One area of research is the development of more potent analogs with improved activity and reduced toxicity. Another direction is the exploration of its potential applications in various diseases, such as cancer, inflammation, and infectious diseases. Its mechanism of action and interaction with other signaling pathways and molecules also need to be further elucidated. Overall, this compound has great potential for scientific research and drug discovery, and its future applications are promising.

Synthesis Methods

The synthesis of 3-(benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one involves the condensation of 3,4-dimethoxyacetophenone with benzaldehyde in the presence of a base, followed by the addition of benzylamine. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product. The yield of the synthesis can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

3-(Benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been found to exhibit various biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant properties. It has been extensively studied for its potential applications in drug discovery and development. Its anticancer activity has been attributed to its ability to induce apoptosis and inhibit cell proliferation. It has also been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of novel antibiotics.

properties

IUPAC Name

(E)-3-(benzylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-17-9-8-15(12-18(17)22-2)16(20)10-11-19-13-14-6-4-3-5-7-14/h3-12,19H,13H2,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFHWRSJTDLJSW-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.